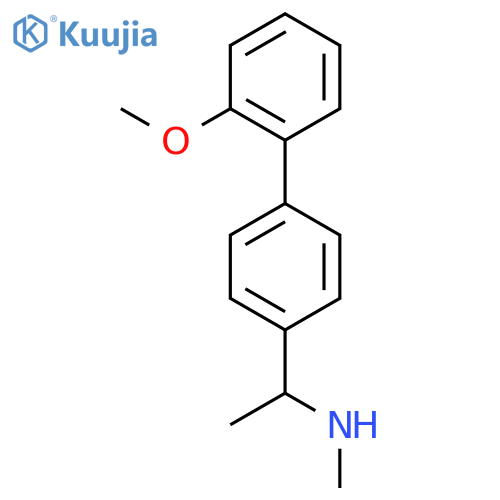Cas no 1179138-52-3 ({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine)

1179138-52-3 structure
商品名:{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 1179138-52-3
- (1-[4-(2-Methoxyphenyl)phenyl]ethyl)(methyl)amine
- EN300-86129
- AKOS005820662
- {1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine
- Z732841022
- 1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine
- CS-0263311
- [1,1'-Biphenyl]-4-methanamine, 2'-methoxy-N,α-dimethyl-
- {1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine
-
- インチ: 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3
- InChIKey: VUNASJSRFXGKOT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=CC=1C1C=CC(=CC=1)C(C)NC
計算された属性
- せいみつぶんしりょう: 241.146664230g/mol
- どういたいしつりょう: 241.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- 密度みつど: 1.015±0.06 g/cm3(Predicted)
- ふってん: 328.6±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.58±0.10(Predicted)
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86129-1g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 1g |
$884.0 | 2023-09-02 | |
| Enamine | EN300-86129-10.0g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 10.0g |
$3807.0 | 2024-05-21 | |
| TRC | M227120-50mg |
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 50mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-86129-5.0g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 5.0g |
$2566.0 | 2024-05-21 | |
| Enamine | EN300-86129-5g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 5g |
$2566.0 | 2023-09-02 | |
| Aaron | AR019QGD-500mg |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 500mg |
$976.00 | 2025-02-10 | |
| 1PlusChem | 1P019Q81-10g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 10g |
$4768.00 | 2023-12-26 | |
| A2B Chem LLC | AV32705-5g |
(1-[4-(2-Methoxyphenyl)phenyl]ethyl)(methyl)amine |
1179138-52-3 | 95% | 5g |
$2737.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333981-1g |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 1g |
¥19094.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333981-100mg |
{1-[4-(2-methoxyphenyl)phenyl]ethyl}(methyl)amine |
1179138-52-3 | 95% | 100mg |
¥7160.00 | 2024-08-09 |
{1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
1179138-52-3 ({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine) 関連製品
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
